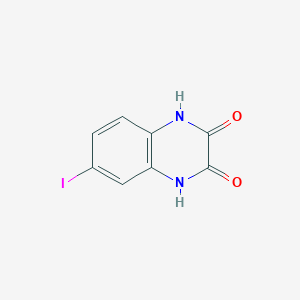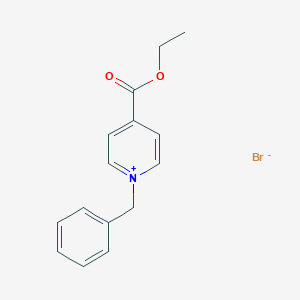
Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide, or PEPB, is an organic compound and a member of the pyridinium family of compounds. It is an alkylating agent, meaning that it is capable of forming covalent bonds with many other compounds. PEPB has been studied extensively in the past few decades, and its applications in scientific research, laboratory experiments, and biochemical and physiological processes have been explored.
Applications De Recherche Scientifique
Synthesis of Pyridinium Ionic Liquids
Pyridinium salts, including the compound , are key precursors in the synthesis of pyridinium ionic liquids. These ionic liquids have unique properties such as low volatility, high thermal stability, and good solvating abilities, making them suitable for a variety of applications including green chemistry solvents and electrolytes in electrochemical devices .
Role in Antimicrobial Activity
The structural framework of pyridinium salts is often leveraged in the design of antimicrobial agents. Their ability to interact with biological membranes and disrupt microbial cell processes makes them valuable in the development of new antimicrobial drugs, potentially addressing the growing concern of antibiotic resistance .
Anti-cancer Research
Pyridinium compounds have shown promise in anti-cancer research. They can be designed to target specific cancer cell lines, providing a pathway for the development of targeted cancer therapies. Their modifiable structure allows for fine-tuning their pharmacological properties to improve efficacy and reduce side effects .
Anti-malarial Applications
The versatility of pyridinium salts extends to anti-malarial applications. Researchers are exploring these compounds for their potential to inhibit the growth of Plasmodium species, the parasites responsible for malaria. This research is crucial for creating more effective treatments against this life-threatening disease .
Gene Delivery Systems
In the field of gene therapy, pyridinium salts are investigated for their potential as non-viral vectors for gene delivery. Their positive charge allows them to form complexes with negatively charged nucleic acids, facilitating the delivery of therapeutic genes into target cells .
Material Science and Sensor Technology
Pyridinium salts are utilized in material science for the creation of advanced materials with specific electronic and optical properties. They are also used in sensor technology, where their chemical reactivity can be harnessed for the detection of various substances, contributing to advancements in environmental monitoring and diagnostics .
Mécanisme D'action
Target of Action
Pyridinium salts, including Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide, are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have been used in a wide range of research topics due to their intriguing role . .
Mode of Action
The mode of action of pyridinium salts is diverse and depends on their structure and the specific targets they interact with. For instance, some pyridinium salts are known to act as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors . Pyridinium ylides, a class of pyridinium salts, are usually considered nucleophiles that can undergo various reactions involving electron pairs . .
Biochemical Pathways
The biochemical pathways affected by pyridinium salts are diverse and depend on their specific targets and mode of action. Some pyridinium salts have been reported to have importance in materials science and biological issues related to gene delivery . .
Propriétés
IUPAC Name |
ethyl 1-benzylpyridin-1-ium-4-carboxylate;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NO2.BrH/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-11H,2,12H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDURSZTWSNZWLI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441893 |
Source


|
| Record name | Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide | |
CAS RN |
23019-61-6 |
Source


|
| Record name | Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
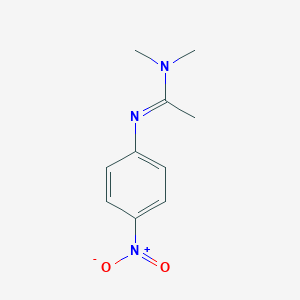

![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)

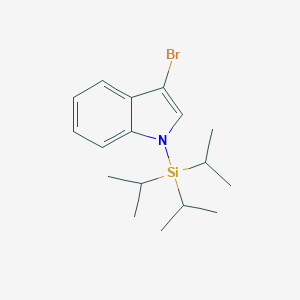
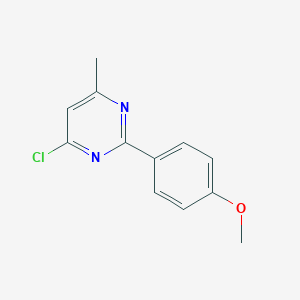

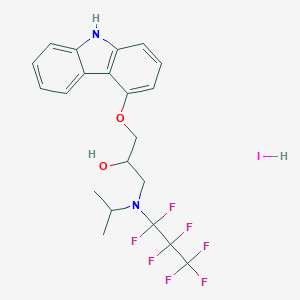
![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)

